molecular formula C₂₉H₃₄FN₃O₅S B560620 Rucaparib camsylate CAS No. 1859053-21-6

Rucaparib camsylate

Numéro de catalogue B560620
Numéro CAS: 1859053-21-6
Poids moléculaire: 555.66
Clé InChI: INBJJAFXHQQSRW-STOWLHSFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rucaparib camsylate, also known as CO-338, AG-014699, PF-01367338, is a potent inhibitor of PARP proteins, including PARP-1, PARP-2, and PARP-3 . It is an orally active anti-cancer agent . Rucaparib is a first-in-class pharmaceutical drug targeting the DNA repair enzyme poly-ADP ribose polymerase-1 (PARP-1) . The most common side effects include tiredness or weakness, nausea, increased levels of creatinine and liver enzymes in the blood, vomiting, anaemia, decreased appetite, dysgeusia, diarrhoea, thrombocytopenia, and abdominal pain .


Synthesis Analysis

A concise total synthesis of rucaparib, an FDA-approved drug for ovarian and prostate cancers, is reported. The Heck reaction of the commercially available aryl iodide with acrylonitrile provided the desired ()-2-aminocinnamonitrile derivative .


Molecular Structure Analysis

The molecular structure of Rucaparib camsylate can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

Rucaparib camsylate, in its commercial form, suffers from poor aqueous solubility, causing low and erratic oral bioavailability . Efforts have been made to improve the oral exposure of Rucaparib through cocrystallization .


Physical And Chemical Properties Analysis

Rucaparib has an absolute oral bioavailability of 36%. Steady state is reached following a 1-week treatment. Rucaparib can be dosed with or without food . A mass balance analysis indicated almost a complete dose recovery of rucaparib over 12 days, with metabolism, renal, and hepatic excretion as the elimination routes .

Applications De Recherche Scientifique

Treatment of BRCA-Mutant Ovarian Cancer

Rucaparib camsylate has been approved for the treatment of previously treated, BRCA-mutant ovarian cancer due to its anticancer activity. It targets the DNA repair process in cancer cells, making it effective in slowing down tumor growth and progression .

Improved Solubility and Bioavailability

Research has been conducted to improve the solubility and bioavailability of Rucaparib through the formation of a cocrystal. This aims to enhance oral exposure and stability, addressing the low solubility and bioavailability issues associated with Rucaparib camsylate .

Decrease Tumor Growth in Xenograft Models

Rucaparib has shown efficacy in decreasing tumor growth in mouse xenograft models of human cancer, including those with or without deficiencies in BRCA. This indicates its potential broader application beyond BRCA-mutant cancers .

PARP Inhibition

As a potent inhibitor of PARP-1, PARP-2, and PARP-3, Rucaparib camsylate has demonstrated clinical efficacy in ovarian tumors with homologous recombination deficiency (HRD) and loss of heterozygosity (LOH), expanding its therapeutic applications .

Maintenance Treatment in High-Grade Cancers

Rubraca, which contains Rucaparib, is used as a maintenance treatment for high-grade cancers of the ovary, fallopian tubes, and peritoneum. It is applicable for newly diagnosed advanced cancers or recurrent cancers, highlighting its role in prolonging disease-free intervals .

Treatment of Metastatic Castrate-Resistant Prostate Cancer

The FDA granted accelerated approval to Rucaparib in May 2020 for treating adult patients with deleterious BRCA mutation-associated metastatic castrate-resistant prostate cancer (mCRPC) who have been treated with androgen receptor-directed therapy and a taxane .

Mécanisme D'action

Target of Action

Rucaparib camsylate is a potent inhibitor of the DNA repair enzymes poly (ADP-ribose) polymerase-1, 2, and 3 (PARP1, PARP2, and PARP3) . These enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA strand breaks .

Mode of Action

Rucaparib camsylate selectively binds to PARP1, 2, and 3, inhibiting their function . This inhibition disrupts PARP-mediated DNA repair, leading to the accumulation of DNA strand breaks . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, rucaparib causes cancer cell death and reduces tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by rucaparib is the DNA repair pathway. By inhibiting PARP enzymes, rucaparib prevents the repair of DNA damage, leading to genomic instability . This results in cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Rucaparib has an absolute oral bioavailability of 36% . Steady state is reached following a 1-week treatment . Rucaparib can be dosed with or without food . Rucaparib is eliminated through both metabolism and excretion . Body weight, body mass index, age, race, sex, cytochrome P450 phenotypes, mild-to-moderate renal or hepatic impairment, and concomitant proton pump inhibitors have no clinically significant effects on the pharmacokinetics of rucaparib .

Result of Action

The molecular and cellular effects of rucaparib’s action include the accumulation of DNA strand breaks, promotion of genomic instability, induction of cell cycle arrest, and apoptosis . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, rucaparib causes cancer cell death and reduces tumor growth .

Propriétés

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBJJAFXHQQSRW-STOWLHSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027866
Record name ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rucaparib camsylate

CAS RN

1859053-21-6
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUCAPARIB CAMSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does Rucaparib camsylate interact with its target and what are the downstream effects?

A1: Rucaparib camsylate functions as a potent inhibitor of PARP-1, PARP-2, and PARP-3 enzymes [, ]. These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP activity, Rucaparib camsylate prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR), a key DNA repair pathway. [, ].

Q2: What are the indications for use of Rucaparib camsylate and how does its companion diagnostic test contribute to its targeted application?

A2: The U.S. Food and Drug Administration (FDA) has approved Rucaparib camsylate for the treatment of patients with advanced ovarian cancer harboring a deleterious BRCA mutation (germline and/or somatic) who have undergone two or more prior chemotherapies []. Importantly, Rucaparib camsylate has demonstrated clinical efficacy in treating ovarian tumors with both BRCA mutations and those exhibiting homologous recombination deficiency (HRD) loss of heterozygosity (LOH) [, ]. Its companion diagnostic, the FoundationFocus™ CDxBRCA test, is the first FDA-approved next-generation sequencing-based companion diagnostic specifically designed to identify patients likely to benefit from Rucaparib camsylate therapy [].

Q3: How does Rucaparib camsylate compare to other PARP inhibitors in development for recurrent ovarian cancer therapy?

A3: Rucaparib camsylate is one of several PARP inhibitors being investigated for the treatment of recurrent ovarian cancer. Similar to Rucaparib camsylate, other PARP inhibitors, such as Olaparib, Niraparib, Veliparib, and Talazoparib, are also being developed alongside companion diagnostic (CDx) tests to enhance treatment targeting []. These CDx assays play a crucial role in identifying patients most likely to respond to specific PARP inhibitor therapies, ultimately optimizing treatment outcomes. [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.